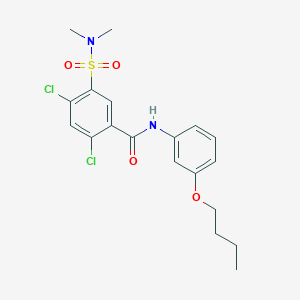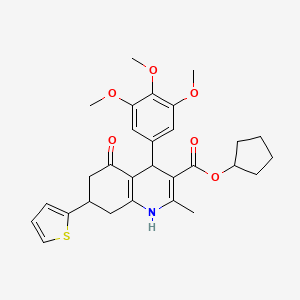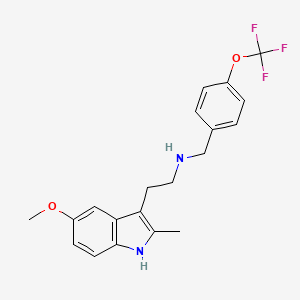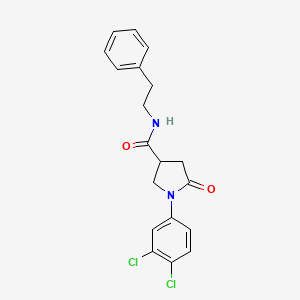
1-(3,4-dichlorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a chemical compound with a complex structure. Let’s break it down:
Core Structure: The central core of this compound is a pyrrolidine ring, which consists of a five-membered ring containing one nitrogen atom.
Preparation Methods
The synthetic routes for this compound involve several steps
Starting Material: Begin with commercially available or synthesized starting materials.
Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.
Substituent Addition:
Carboxamide Formation: Convert the amine group on the pyrrolidine ring into a carboxamide group (CONH₂).
Industrial Production: : While I don’t have specific industrial methods, large-scale production likely involves efficient synthetic routes and optimized reaction conditions.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituent positions.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Chemical Biology: Study its interactions with biological macromolecules (proteins, nucleic acids).
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding.
Comparison with Similar Compounds
Uniqueness: Highlight distinctive features compared to related compounds.
Similar Compounds: Explore other pyrrolidine-based molecules with similar functionalities.
Properties
Molecular Formula |
C19H18Cl2N2O2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-16-7-6-15(11-17(16)21)23-12-14(10-18(23)24)19(25)22-9-8-13-4-2-1-3-5-13/h1-7,11,14H,8-10,12H2,(H,22,25) |
InChI Key |
RGRPJKXCSITBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


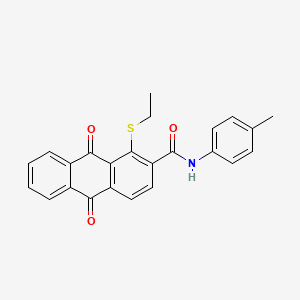

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11513675.png)
![3-(4-Benzylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11513677.png)
![N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide](/img/structure/B11513689.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole](/img/structure/B11513702.png)
![2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11513704.png)
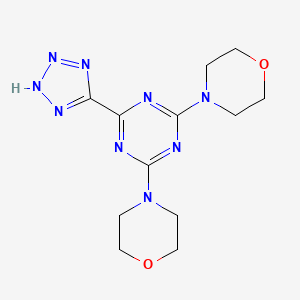

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide](/img/structure/B11513723.png)
![3-(4-Bromophenyl)-1-phenylpyrazino[1,2-a]benzimidazole](/img/structure/B11513735.png)
